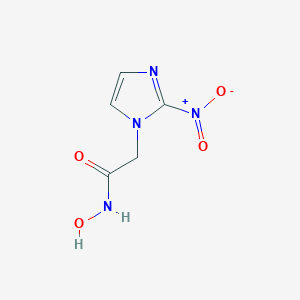

2-Nitroimidazole-1-acetohydroxamic acid

Description

Properties

CAS No. |

117259-20-8 |

|---|---|

Molecular Formula |

C5H6N4O4 |

Molecular Weight |

186.13 g/mol |

IUPAC Name |

N-hydroxy-2-(2-nitroimidazol-1-yl)acetamide |

InChI |

InChI=1S/C5H6N4O4/c10-4(7-11)3-8-2-1-6-5(8)9(12)13/h1-2,11H,3H2,(H,7,10) |

InChI Key |

KAIQUJDTIFXCLP-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO |

Other CAS No. |

117259-20-8 |

Synonyms |

2-nitroimidazole-1-acetohydroxamic acid KIH 801 KIH 802 KIH-801 KIH-802 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

2-Nitroimidazole-1-acetohydroxamic acid is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 174.13 g/mol

- Chemical Structure : The compound features a nitro group and a hydroxamic acid moiety, which are crucial for its biological activity .

Oncology: Radiosensitization

One of the primary applications of 2-NI-AHA is in oncology, where it acts as a radiosensitizer. This property is particularly valuable for treating hypoxic tumors, which are often resistant to conventional radiotherapy due to their low oxygen levels. Nitroimidazoles, including 2-NI-AHA, undergo bioreductive activation in hypoxic conditions, leading to selective accumulation in tumor cells. This mechanism enhances the efficacy of radiation therapy by increasing the sensitivity of these cells to radiation .

Key Mechanisms :

- Bioreductive Activation : In hypoxic cells, 2-NI-AHA is reduced to form reactive intermediates that can damage DNA and disrupt cellular processes.

- Selective Targeting : The compound preferentially targets hypoxic tumor microenvironments, making it a promising candidate for enhancing radiotherapy outcomes .

Antimicrobial Activity

Beyond its application in cancer treatment, 2-NI-AHA exhibits antimicrobial properties against anaerobic bacteria and protozoa. Nitroimidazoles have historically been used to treat infections such as bacterial vaginosis and amoebiasis. The structural features of 2-NI-AHA contribute to its effectiveness against these pathogens by disrupting their metabolic processes .

Clinical Implications :

- Infection Treatment : The compound may serve as a therapeutic agent against infections caused by anaerobic organisms, similar to established nitroimidazole antibiotics like metronidazole .

Case Study 1: Radiosensitization in Hypoxic Tumors

A study highlighted the effectiveness of nitroimidazoles as radiosensitizers in solid tumors. The research demonstrated that compounds like 2-NI-AHA significantly increased tumor cell death when combined with radiotherapy. This was attributed to enhanced DNA damage due to the accumulation of reactive species generated from the bioreductive activation of the compound in hypoxic environments .

| Study | Findings |

|---|---|

| Kapoor et al., 2003 | Established the radiosensitizing properties of nitroimidazoles in cancer therapy. |

| PMC9038562 | Confirmed selective uptake of nitroimidazoles in hypoxic tumor cells, enhancing radiotherapy efficacy. |

Case Study 2: Antimicrobial Efficacy

Research has shown that 2-NI-AHA possesses significant antimicrobial activity against anaerobic bacteria. In vitro studies indicated that the compound effectively inhibited the growth of various pathogens, suggesting its potential use as an alternative treatment for infections resistant to standard therapies .

| Study | Findings |

|---|---|

| Crozet et al., 2021 | Highlighted the broad-spectrum antimicrobial activity of nitroimidazoles against anaerobic infections. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitroimidazole derivatives share structural similarities but exhibit distinct biological activities depending on nitro group positions, substituents, and redox conditions. Below is a detailed comparison:

Structural and Functional Differences

Key Findings

- Nitro Group Position: 2-Nitroimidazoles (e.g., KIH-801, misonidazole) exhibit hypoxia-selective GSH depletion and radiosensitization due to preferential reduction in low-oxygen environments . 4-Nitroimidazoles (e.g., ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) accumulate in hypoxic tissues but lack significant GSH-depleting activity, relying instead on metabolic activation for radiosensitization . Dinitroimidazoles (e.g., 4,5-dinitroimidazole) deplete GSH under both oxic and hypoxic conditions, but their non-selective action increases systemic toxicity .

Hypoxia Selectivity :

- Therapeutic Potential: KIH-801 outperforms misonidazole in GSH depletion under hypoxia (70–90% reduction vs. 40–60% for misonidazole) .

Mechanistic Insights

- GSH Depletion : KIH-801’s acetohydroxamic acid group enhances electron transfer to the nitro group, accelerating radical formation and GSH conjugation under hypoxia .

- Radiosensitization : Hypoxic cells are typically radiation-resistant due to low reactive oxygen species (ROS) generation. KIH-801 exacerbates oxidative stress by depleting GSH, sensitizing cells to radiation .

- Comparison with Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate : This 4-nitro derivative lacks direct GSH interaction but sensitizes cells via hypoxia-targeted accumulation and metabolic conversion to DNA-damaging species .

Research Implications and Limitations

- Advantages of KIH-801 : Hypoxia-specific action reduces off-target effects, making it a candidate for solid tumors with hypoxic regions (e.g., glioblastoma, pancreatic cancer) .

- Limitations: Requires precise hypoxia targeting for efficacy. Limited clinical data compared to misonidazole.

- Future Directions : Structural optimization (e.g., conjugating with hypoxia-targeting moieties) could enhance tumor specificity and efficacy .

Preparation Methods

Direct Hydroxylamine Treatment

Methyl 2-nitroimidazole-1-acetate reacts with hydroxylamine hydrochloride in methanol under reflux, yielding 2-nitroimidazole-1-acetohydroxamic acid:

Optimized Parameters :

-

Molar Ratio : 1:1.5 (ester : hydroxylamine)

-

Temperature : 60°C

-

Duration : 6 hours

-

Yield : 78%

Excess hydroxylamine mitigates ester hydrolysis side reactions, while controlled pH (7–8) prevents nitro group reduction.

Carbodiimide-Mediated Coupling

An alternative approach activates the carboxylic acid intermediate (2-nitroimidazole-1-acetic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by hydroxylamine addition:

Advantages :

Case Study: Synthesis of KIN-804

The radiosensitizer KIN-804 (methyl 2-nitroimidazole-1-acetohydroxamate) illustrates a practical application of these methods:

-

Esterification : 2-nitroimidazole reacts with methyl bromoacetate to form the methyl ester (85% yield).

-

Hydroxamation : The ester undergoes hydroxylamine treatment, achieving 78% yield.

-

Purification : Recrystallization from ethanol-water (1:1) yields a pure product (m.p. 158–160°C).

Biological evaluations revealed that KIN-804 significantly inhibits superoxide dismutase (SOD) and catalase activities in tumor models, enhancing radiation efficacy.

Comparative Analysis of Synthetic Routes

Key findings:

-

Diazotization-nitration offers scalability but requires stringent temperature control.

-

Carbodiimide coupling enhances purity but increases cost due to reagent expenses.

Q & A

Q. How to address batch-to-batch variability in radiosensitization efficacy?

- Answer : Implement quality control via HPLC purity checks (>98%), redox potential measurements (cyclic voltammetry), and standardized hypoxia assays (e.g., clonogenic survival in H460 lung cancer cells). Use reference standards from accredited suppliers (e.g., Sigma-Aldrich) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.